

Automated Radiosynthesis of ¹⁸F-PSMA-1007 for Clinical Research

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Compound of Interest		
Compound Name:	18F-Psma 1007	
Cat. No.:	B11934056	Get Quote

Application Notes and Protocols

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands offers high sensitivity and specificity. ¹⁸F-PSMA-1007 is a second-generation, fluorine-18 labeled PSMA ligand that has shown significant promise for PET imaging of prostate cancer.[1][2] Its advantages include a longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68, allowing for centralized production and distribution, and a primary excretion route that bypasses the urinary tract, leading to clearer images of the pelvic region.[3][4] This document provides detailed protocols for the automated radiosynthesis of ¹⁸F-PSMA-1007, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The automated synthesis of ¹⁸F-PSMA-1007 has been successfully implemented on various commercially available synthesis modules. The following tables summarize the key quantitative data from different automated synthesis platforms.

Table 1: Comparison of Automated ¹⁸F-PSMA-1007 Synthesis Parameters on Different Modules



Synthesis Module	Synthesis Time (min)	Radiochemical Yield (RCY, non- decay corrected)	Radiochemical Purity (%)
GE TRACERIab MX	45	43.3 - 52.8%	≥95
NEPTIS Mosaic-RS	45	41.3 - 44.9%	≥95
IBA SYNTHERA+	35	59.5 - 72.8%	≥95
Trasis AllInOne	~80 (two-step) / ~40 (one-step)	5.1 ± 2.3% (two-step) / 40 ± 5% (one-step)	≥97
GE TRACERIab FX FN	55	24.3 - 82.4%	97.0 ± 1.1
Synthra RNplus	32	55 ± 5%	96.1
CFN-MPS200	Not Specified	~40% (TFA salt) / ~56% (Acetate salt)	>95

Table 2: Quality Control Specifications for ¹⁸F-PSMA-1007

Quality Control Test	Specification
Appearance	Clear, colorless solution, free of visible particles
рН	5.0 - 7.0
Radiochemical Purity	≥ 95%
Chemical Purity	≤ 0.1 mg/Vmax for chemical impurities
Residual Solvents	Acetonitrile, DMSO, Ethanol within acceptable limits
Tetrabutylammonium (TBA)	Below limit of detection or specified limit
Radionuclidic Purity	≥ 99.5% ¹⁸ F
Bacterial Endotoxins	As per pharmacopoeia standards
Sterility	Sterile



Experimental Protocols

The following protocols describe the automated, one-step radiosynthesis of ¹⁸F-PSMA-1007. This method is noted for its simplicity and high efficiency.[1]

Materials and Reagents

- PSMA-1007 precursor (e.g., from ABX GmbH)[5][6]
- Tetrabutylammonium bicarbonate (TBAHCO₃) solution[7]
- Dimethyl sulfoxide (DMSO)[5]
- Ethanol (absolute)
- Water for Injection
- Phosphate Buffered Saline (PBS)[3]
- Sodium Ascorbate[3]
- Sterile filtration unit (0.22 μm)
- Anion exchange cartridge (e.g., QMA)[3]
- Reversed-phase cartridges for purification (e.g., C18 and cation exchange)[3]
- Automated synthesis module (e.g., GE TRACERIab, IBA SYNTHERA+, Trasis AllInOne)

Automated Synthesis Procedure (Example using a generic cassette-based system)

- Cassette and Reagent Preparation:
 - Aseptically assemble the disposable synthesis cassette according to the manufacturer's instructions for ¹⁸F-PSMA-1007 synthesis.
 - Prepare the necessary reagents:



- Dissolve the PSMA-1007 precursor (typically 1.6 mg) in DMSO (e.g., 2 mL).[3]
- Prepare the elution solution, typically a mixture of ethanol and water.
- Prepare the final formulation solution, which may consist of PBS and a stabilizer like sodium ascorbate.[3]
- Load the prepared reagents into the appropriate vials on the synthesis module.
- [18F]Fluoride Trapping and Elution:
 - Bombard a target containing [18O]water with protons in a cyclotron to produce [18F]fluoride.
 - Transfer the aqueous [18F]fluoride from the cyclotron to the synthesis module.
 - The [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
 - The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate.[3]
- · Azeotropic Drying:
 - The eluted [18F]fluoride/[18F]TBAF complex is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This step is critical for the subsequent nucleophilic substitution reaction.
- Radiolabeling Reaction:
 - The precursor solution (PSMA-1007 in DMSO) is added to the dried [18F]fluoride.
 - The reaction mixture is heated to a specific temperature (e.g., 105°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution of a leaving group on the precursor with ¹⁸F.[3]
- Purification:
 - After the reaction, the crude mixture is diluted with water or a suitable buffer.



- The diluted mixture is passed through a series of solid-phase extraction (SPE) cartridges.
 A common setup involves a cation exchange cartridge followed by a C18 cartridge to remove unreacted [18F]fluoride, the precursor, and other impurities.[3]
- The cartridges are washed with water to remove any remaining polar impurities.
- Elution and Formulation:
 - The purified ¹⁸F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture.
 - The eluted product is collected in a sterile vial containing the final formulation buffer (e.g., PBS with sodium ascorbate).[3]
 - The final product is passed through a sterile 0.22 μm filter into a sterile, pyrogen-free collection vial.

Quality Control Procedures

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine radiochemical purity and identify the product.
 - System: A radio-HPLC system equipped with a C18 column, a UV detector (225 nm), and a radioactivity detector.[3]
 - Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 2.5).[3]
 - Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a non-radioactive PSMA-1007 reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ¹⁸F-PSMA-1007 peak.
- Thin-Layer Chromatography (TLC):
 - Purpose: To determine the amount of free [18F]fluoride.



- Stationary Phase: Silica gel plate.
- Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v).[3]
- Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. Free [18F]fluoride will remain at the origin (Rf = 0), while 18F-PSMA-1007 will move with the solvent front.
- Gas Chromatography (GC):
 - Purpose: To quantify residual solvents (e.g., ethanol, acetonitrile, DMSO).
 - Procedure: Analyze a sample of the final product using a GC system with a suitable column and detector.
- Other Tests:
 - pH: Measured using a calibrated pH meter.
 - Visual Inspection: For clarity and absence of particulate matter.
 - Sterility and Endotoxin Testing: Performed according to pharmacopoeial standards.

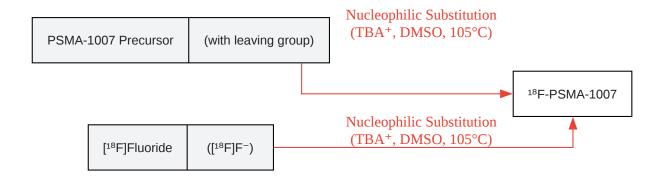
Mandatory Visualization





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Caption: Automated radiosynthesis workflow for ¹⁸F-PSMA-1007.



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Caption: One-step nucleophilic substitution for ¹⁸F-PSMA-1007 synthesis.

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